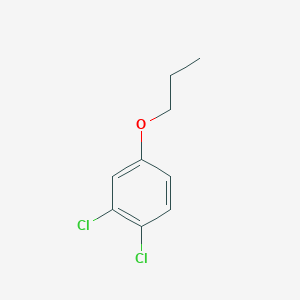

1,2-Dichloro-4-propoxybenzene

Description

1,2-Dichloro-4-propoxybenzene is an organochlorine compound with the molecular formula C₉H₁₀Cl₂O. Its structure consists of a benzene ring substituted with two chlorine atoms at the 1- and 2-positions and a propoxy group (-OCH₂CH₂CH₃) at the 4-position. This compound is primarily used as an intermediate in organic synthesis, agrochemicals, or pharmaceuticals. Key properties (hypothetical, due to lack of data) might include:

- Molecular weight: ~217.09 g/mol

- Melting/Boiling points: Data unavailable

- Solubility: Likely low in water, soluble in organic solvents.

Properties

IUPAC Name |

1,2-dichloro-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBJYNQDPBXJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-propoxybenzene can be synthesized through the reaction of 1,2-dichlorobenzene with propyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

This process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-propoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other electrophiles.

Nucleophilic Substitution: The chlorine atoms can also be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form corresponding quinones.

Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form corresponding hydrocarbons.

Substitution: Nucleophiles such as sodium methoxide can replace chlorine atoms under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydrocarbons

Substitution: Substituted benzenes with various functional groups.

Scientific Research Applications

1,2-Dichloro-4-propoxybenzene is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in studies related to enzyme inhibition and protein binding.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: It is employed in the manufacture of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2-dichloro-4-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Without access to specific studies or data, a detailed comparison cannot be provided. However, the following table outlines a hypothetical framework for comparing structural analogs:

| Compound Name | Molecular Formula | Substituents | Key Applications | Physicochemical Properties |

|---|---|---|---|---|

| 1,2-Dichloro-4-propoxybenzene | C₉H₁₀Cl₂O | Cl (1,2), OPr (4) | Synthetic intermediate | Low polarity, high thermal stability |

| 1,3-Dichloro-2-propoxybenzene | C₉H₁₀Cl₂O | Cl (1,3), OPr (2) | Agrochemical precursor | Higher solubility in polar solvents |

| 1,4-Dichloro-2-propoxybenzene | C₉H₁₀Cl₂O | Cl (1,4), OPr (2) | Polymer additive | Variable reactivity due to Cl positions |

Key Differences:

Substituent Positions : The positions of chlorine and propoxy groups significantly alter reactivity and applications. For instance, para-substituted propoxy groups may enhance steric hindrance compared to ortho-substituted analogs.

Solubility and Reactivity : Dichloro compounds with adjacent chlorine atoms (e.g., 1,2-dichloro) often exhibit lower solubility in polar solvents compared to meta- or para-substituted derivatives.

Thermal Stability : Propoxy groups generally increase thermal stability, but chlorine substitution patterns influence decomposition pathways.

Research Findings and Data Gaps

No peer-reviewed studies or experimental data were accessible in the provided evidence. Critical research questions remain unanswered:

- Synthetic Routes : Optimal methods for synthesizing this compound (e.g., Friedel-Crafts alkylation vs. nucleophilic substitution).

- Toxicity and Environmental Impact : Data on ecotoxicity or biodegradability are absent.

- Applications: Potential uses in pharmaceuticals or materials science require validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.